Zimelidine is a historically significant, highly selective serotonin reuptake inhibitor (SSRI) that serves as a critical reference standard and pharmacological probe in modern chemoinformatics and neuropharmacology . Originally developed as the first marketed SSRI, its current B2B procurement value lies in its utility as a highly selective SERT inhibitor for in vitro and in vivo assays, offering a distinct baseline for evaluating serotonergic pathways without the confounding catecholaminergic or cholinergic activities typical of earlier tricyclic compounds [1]. Supplied primarily as a dihydrochloride salt (CAS 61129-30-4), it exhibits excellent aqueous solubility, making it highly suitable for physiological buffer formulations in live-cell imaging and receptor binding studies .
Substituting Zimelidine with tricyclic antidepressants (TCAs) like amitriptyline or clomipramine introduces severe off-target artifacts, as TCAs possess high nanomolar affinity for muscarinic, histaminergic, and adrenergic receptors, which can confound isolated serotonergic assays . Conversely, while modern SSRIs like fluoxetine offer high SERT selectivity, they exhibit different kinetic profiles, lipophilicity, and metabolic pathways (e.g., conversion to norfluoxetine) [1]. For researchers requiring a specific historical benchmark, studying rapid-onset transporter kinetics, or needing a highly water-soluble SERT probe without DMSO-induced cytotoxicity, generic substitution compromises assay reproducibility and data integrity.
Zimelidine demonstrates a highly selective inhibition profile for the serotonin transporter (SERT) over both the norepinephrine transporter (NET) and dopamine transporter (DAT). Quantitative binding data indicates Zimelidine has a binding affinity (Ki) of 152 nM for SERT, compared to 9,400 nM for NET and 11,700 nM for DAT [1]. This yields a >60-fold selectivity for SERT over NET, distinguishing it from dual-action inhibitors or TCAs which typically exhibit potent NET inhibition.
| Evidence Dimension | Transporter Binding Affinity (Ki) |
| Target Compound Data | SERT Ki = 152 nM; NET Ki = 9,400 nM |
| Comparator Or Baseline | Non-selective TCAs (e.g., Desipramine) |
| Quantified Difference | >60-fold selectivity for SERT over NET |
| Conditions | In vitro monoamine uptake assay |
Ensures that serotonergic pathways can be isolated in complex neural models without confounding dopaminergic or noradrenergic reuptake inhibition.
Unlike tricyclic antidepressants, which are notorious for their polypharmacology, Zimelidine exerts negligible action on muscarinic acetylcholine receptors and histamine H1 receptors [1]. For comparison, amitriptyline exhibits high affinity for muscarinic receptors (Ki = 11-24 nM) and H1 receptors (Ki = 0.5-1.1 nM) . Zimelidine's lack of binding at these sites prevents the sedative and anticholinergic cellular responses that often complicate neuropharmacological profiling.
| Evidence Dimension | Off-target receptor affinity (Ki) |
| Target Compound Data | Negligible affinity for Muscarinic and H1 receptors |
| Comparator Or Baseline | Amitriptyline (Muscarinic Ki = 11-24 nM; H1 Ki = 0.5-1.1 nM) |
| Quantified Difference | Orders of magnitude lower off-target binding |
| Conditions | In vitro receptor binding assays |
Critical for procurement in neuro-assays where cholinergic or histaminergic interference would invalidate data on 5-HT-mediated behaviors or cellular responses.
In time-resolved live-cell confocal imaging using the fluorescent substrate ASP+, the acute addition of Zimelidine results in a rapid and significant decrease in ASP+ accumulation within 20 seconds [1]. Prolonged exposure (30 min) sustains this attenuation, reducing accumulation from 27.3 ± 3.3 AFU in vehicle controls to 3.6 ± 0.3 AFU [1]. This rapid kinetic resolution is often unachievable with standard radioligand assays.
| Evidence Dimension | ASP+ fluorescent substrate accumulation |
| Target Compound Data | 3.6 ± 0.3 AFU (after 30 min) |
| Comparator Or Baseline | Vehicle control (27.3 ± 3.3 AFU) |
| Quantified Difference | ~87% reduction in transporter substrate accumulation |
| Conditions | Live-cell confocal imaging (hSERT-expressing cells) |
Validates the compound as an ideal rapid-acting probe for real-time spatial and temporal resolution of transporter dynamics.
Zimelidine dihydrochloride exhibits exceptional aqueous solubility, dissolving at 66 mg/mL in water and 45 mg/mL in 0.1 M HCl . This high hydrophilicity allows for direct formulation into physiological buffers or cell culture media without the need for organic solvents like DMSO. In contrast, many lipophilic SSRI analogs require DMSO stock solutions, which can induce solvent-mediated cytotoxicity in sensitive cellular assays.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 66 mg/mL in H2O |
| Comparator Or Baseline | Standard lipophilic SSRIs (often require DMSO stock solutions) |
| Quantified Difference | Enables 100% aqueous stock solutions at high millimolar concentrations |
| Conditions | Standard laboratory temperature and pressure |
Streamlines assay preparation and eliminates DMSO-induced artifacts in sensitive in vitro cell culture models.
Due to its >60-fold selectivity for SERT over NET and DAT, Zimelidine is an optimal reference standard for high-throughput screening (HTS) and radioligand binding assays evaluating new serotonergic modulators[1].
Its rapid onset of action (within 20 seconds) in blocking ASP+ accumulation makes Zimelidine highly suitable for time-resolved confocal imaging studies of SERT activity and regulation [2].
The compound's high aqueous solubility (66 mg/mL) allows researchers to prepare concentrated stock solutions directly in water or physiological buffers, making it the preferred SERT inhibitor for sensitive primary neuronal cultures where organic solvents must be avoided .
Because it lacks the anticholinergic and antihistaminergic affinities of TCAs like amitriptyline, Zimelidine is frequently procured as a clean baseline control to isolate 5-HT-dependent mechanisms from off-target receptor effects in behavioral and cellular models [3].